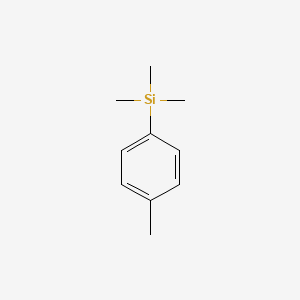

P-Tolyltrimethylsilane

説明

Overview of Organosilane Compounds in Modern Chemical Research

Organosilicon compounds, also known as organosilanes, are a class of chemical compounds containing carbon-silicon bonds. wikipedia.org These compounds have become essential in various fields of modern chemical research and industry due to their unique properties. zmsilane.com Organosilanes are noted for their stability, hydrophobicity, and are generally colorless and flammable. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key aspect of its reactivity. wikipedia.org

The versatility of organosilicon compounds allows for their use in a wide array of applications, including the synthesis of polymers, as coupling agents to enhance adhesion between different materials, and in the development of new pharmaceutical compounds. ontosight.airesearchgate.net In materials science, they are fundamental to the production of silicones and silicone rubbers, which are valued for their thermal stability and resistance to extreme conditions. zmsilane.com The synthesis of these valuable compounds often involves methods like Grignard reactions, hydrosilylation, and direct synthesis from silicon tetrachloride to form stable silicon-carbon bonds. zmsilane.com

Significance of Aryltrimethylsilanes in Synthetic Organic Chemistry

Within the broader class of organosilanes, aryltrimethylsilanes are of particular importance in synthetic organic chemistry. These compounds, which feature a trimethylsilyl (B98337) group attached to an aromatic ring, serve as versatile intermediates. organic-chemistry.org They are key functional groups in some biologically active compounds, such as the fungicide "Latitude". ruhr-uni-bochum.de

Aryltrimethylsilanes are frequently used in cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. thermofisher.com The Hiyama coupling, for example, utilizes organosilanes in palladium- or nickel-catalyzed reactions with organohalides. thermofisher.com Furthermore, aryltrimethylsilanes are valuable in electrophilic aromatic substitution reactions and can serve as protecting groups for aryl moieties. thermofisher.comnih.gov Their stability, ease of synthesis, and compatibility with a wide range of reaction conditions make them attractive alternatives to other organometallic reagents. nih.gov

Historical Context of P-Tolyltrimethylsilane in Mechanistic and Synthetic Studies

The study of organosilicon compounds dates back to the work of Charles Friedel and James Crafts in 1863, who synthesized the first organochlorosilane. wikipedia.org However, it was Frederic S. Kipping's extensive research in the early 20th century that laid the groundwork for the field, including the first preparations of alkylsilanes and arylsilanes using Grignard reagents. wikipedia.org

This compound itself has been a subject of study in various mechanistic and synthetic investigations. For instance, detailed studies on its reaction with nitric acid in acetic anhydride (B1165640) have provided insights into the mechanism of nitrodesilylation, revealing that the reaction likely proceeds via a nitrosodesilylation pathway. researchgate.net The compound has also been utilized in studies of blue-light-induced cyclopropanation-vinyl cyclopropane (B1198618) rearrangement sequences. snnu.edu.cn Its use in palladium-catalyzed oxidative homocoupling reactions to form symmetrical biaryls has also been explored, demonstrating its utility in constructing complex molecules. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

trimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHURGPPCGMAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305249 | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-43-6 | |

| Record name | 3728-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Tolyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of P Tolyltrimethylsilane

Electrophilic Desilylation Reactions

Electrophilic desilylation reactions of p-tolyltrimethylsilane involve the attack of an electrophile on the aromatic ring, leading to the cleavage of the C-Si bond and the substitution of the trimethylsilyl (B98337) group. The nature of the electrophile and the reaction conditions significantly influence the reaction pathway, kinetics, and product selectivity.

Mercuridesilylation Mechanisms with Mercury(II) Acetate (B1210297)

The mercuridesilylation of this compound with mercury(II) acetate in glacial acetic acid proceeds through a mechanism involving two primary electrophilic species: the un-ionized mercury(II) acetate molecule and the more reactive acetatomercury(II) cation. rsc.org The acetatomercury(II) ion is reported to be at least 15 times more reactive than the neutral mercury(II) acetate molecule in this reaction. rsc.org

The reaction kinetics are influenced by the concentration of the silane (B1218182) and the water content of the solvent, with the rate increasing as the water content rises. rsc.org This suggests a highly ordered activated complex is involved in the reaction pathway. rsc.org The activation parameters for the mercuridesilylation are similar to those for the mercuration of anisole, indicating a comparable transition state. rsc.org

An equilibrium for the formation of the triacetatomercurate(II) anion has been identified from the kinetic data and has also been measured independently. rsc.org

Table 1: Comparison of Reactivity in Mercuridesilylation

| Electrophile | Relative Reactivity |

| Acetatomercury(II) ion | >15x |

| Mercury(II) Acetate | 1x |

Nucleophilic Activation and Transformations

While electrophilic desilylation is a prominent reaction pathway for this compound, the molecule can also undergo transformations involving nucleophilic species. These reactions often proceed through different mechanisms and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Due to the limitations of the currently available search results, detailed research findings on "Nitrosodesilylation Pathway and Kinetics with Nitric Acid in Acetic Anhydride (B1165640)," "Nitrodesilylation Products and Selectivity," "Comparative Analysis of Reactivity with Other Aryltrimethylsilanes in Desilylation Processes," and "Reactions Involving Trimethylsilyl Anions and Aromatic Halides" could not be provided at this time. Further investigation into these specific areas is required to generate a comprehensive overview.

Photo-Induced Chemical Transformations Involving this compound Derivatives

Derivatives of this compound, particularly those containing acyl groups, are precursors for photo-induced chemical transformations. libretexts.org Ultraviolet irradiation can trigger the formation of reactive intermediates from these compounds, leading to a variety of synthetic outcomes, including cyclopropanations and rearrangements. libretexts.orguwindsor.ca

Photo-induced Cyclopropanation and Rearrangement Processes

Acylsilanes derived from this compound can serve as precursors to photogenerated nucleophilic carbenes. libretexts.org Upon irradiation, these acylsilanes can form reactive intermediates that engage in cycloaddition reactions. libretexts.org One notable application is the formal [2+1] cycloaddition of these photogenerated carbenes with electrophilic dienes to form cyclopropanes. libretexts.org

These photo-induced processes can also involve subsequent rearrangements. libretexts.org For example, a transient donor-acceptor cyclopropane (B1198618) formed in such a reaction can rearrange to a more stable, highly functionalized cyclopentene (B43876) isomer. libretexts.org In some cases, the photochemical reactions of silyl-substituted molecules can lead to [2+2]-cycloaddition products or undergo photocycloreversion reactions, where a cyclobutane (B1203170) ring is cleaved. uwindsor.ca The presence of electron-donating groups, such as a trimethylsilyl group, can influence these pathways. uwindsor.ca

Table 2: Examples of Photo-Induced Reactions with Silyl (B83357) Derivatives

| Reaction Type | Reactant Type | Intermediate | Product Type |

| Cyclopropanation libretexts.org | Acylsilane, Diene | Nucleophilic Carbene | Cyclopropane |

| Cycloaddition/Rearrangement libretexts.org | Acylsilane, Diene | Donor-Acceptor Cyclopropane | Cyclopentene |

| [2+2]-Cycloaddition uwindsor.ca | N-trimethylsilylmethyl uracil (B121893), Alkene | Excited State | Cyclobutane |

| Photocycloreversion uwindsor.ca | Dimeric uracil derivative | Excited State | Monomeric Uracil |

Siloxycarbene Intermediates in Photochemical Reactions

The key intermediates in many of these photochemical transformations are siloxycarbenes. While they can also be generated thermally, their reactivity patterns are relevant to the outcomes of photo-induced reactions. A siloxycarbene possesses a singlet carbene center with a neighboring oxygen atom bonded to a silyl group (e.g., trimethylsilyl). This structure imparts nucleophilic character to the carbene due to resonance stabilization from the oxygen atom.

The high reactivity of siloxycarbene intermediates allows them to participate in a diverse range of chemical reactions. These include:

X-H Insertion: They can insert into various X-H bonds, where X can be carbon, nitrogen, oxygen, or silicon.

Cycloaddition: They can undergo cycloaddition reactions with electrophilic compounds such as alkynes or electron-poor alkenes.

Cross-Coupling: They can react with organoboronic esters in cross-coupling processes.

The formation of a siloxycarbene intermediate from a p-tolyl-substituted acylsilane provides a pathway to a variety of functionalized products under photochemical conditions.

Directed Functionalization Studies

The functionalization of the aromatic ring of this compound can be directed by the electronic properties of the existing substituents: the methyl group and the trimethylsilyl group. uwindsor.ca The regiochemical outcome of these reactions, particularly electrophilic aromatic substitutions, is a result of the combined directing effects of these two groups.

In electrophilic aromatic substitution, an incoming electrophile preferentially attacks positions on the benzene (B151609) ring that are electronically enriched. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. uwindsor.ca Similarly, the trimethylsilyl group is also an activating group.

In this compound, the methyl and trimethylsilyl groups are situated para to each other. This arrangement has a significant influence on the position of further substitution. The positions ortho to the trimethylsilyl group are meta to the methyl group, and the positions ortho to the methyl group are meta to the trimethylsilyl group. Since both groups are ortho, para-directors, the substitution pattern is determined by the interplay of their activating effects. Typically, electrophilic attack will occur at the positions ortho to one of the groups.

This controlled functionalization allows for the regioselective introduction of new substituents onto the aromatic ring, creating more complex molecules derived from the this compound scaffold.

Applications of P Tolyltrimethylsilane in Advanced Organic Synthesis

Role as a Key Building Block in C-C Bond Formation

The utility of p-tolyltrimethylsilane as a precursor to the tolyl nucleophile is central to its application in C-C bond-forming reactions. This is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where the silicon-carbon bond is strategically cleaved and a new bond is formed with a suitable electrophile.

Suzuki Cross-Coupling Reactions and Derived Biaryl Systems

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov While the classic Suzuki reaction involves the coupling of an organoboron compound with an organohalide, variations utilizing organosilanes like this compound have been developed. nih.govorganic-chemistry.org In these reactions, the organosilane is activated, typically with a fluoride (B91410) source or a base, to enhance the nucleophilicity of the tolyl group, facilitating its transfer to the palladium center in the catalytic cycle. organic-chemistry.org

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the activated tolyl species derived from this compound. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst. organic-chemistry.org The use of specific ligands can influence the efficiency and scope of the reaction. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Reactions for Biaryl Synthesis nih.gov

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Substituted Bromobenzene | Phenylboronic acid | Pd(OH)2 | K3PO4 | Ethanol/Water | High |

| 2 | Aryl Arenesulfonates | Arylboronic acid | Palladium Catalyst | - | - | - |

| 3 | Aryl Chlorides | (Hetero)aryl lithium | Pd-PEPPSI-IPent | - | - | High |

This table illustrates the versatility of the Suzuki-Miyaura coupling in synthesizing various biaryl compounds under different conditions.

Hiyama Coupling Applications with Aryl and Alkenyl Silanes

The Hiyama coupling provides a direct and powerful method for C-C bond formation between organosilanes and organic halides, catalyzed by palladium or nickel. organic-chemistry.orgthermofishersci.inwikipedia.org this compound can be employed as the organosilane partner in these reactions. A key step in the Hiyama coupling is the activation of the carbon-silicon bond, which is often achieved using a fluoride source, such as TBAF (tetrabutylammonium fluoride), or a base. organic-chemistry.orgthermofishersci.in This activation generates a hypervalent silicon species that is more reactive towards transmetalation with the palladium center. organic-chemistry.org

The reaction is applicable to a wide range of substrates, including the coupling of aryl and alkenyl halides with arylsilanes. wikipedia.org While there are limited examples of successful couplings using trimethylsilane (B1584522) derivatives directly, the fundamental principles of the Hiyama coupling are relevant to the reactivity of this compound. organic-chemistry.org The development of more efficient catalytic systems has made the Hiyama coupling a viable alternative to other cross-coupling methods like the Suzuki reaction. organic-chemistry.org

A domino Heck cyclization/Hiyama coupling reaction has been developed, where the σ-alkylpalladium intermediate formed after the Heck cyclization is trapped by an arylsilane, demonstrating the versatility of arylsilanes in sequential bond-forming processes. rsc.org

Palladium-Catalyzed Dehydrogenative Coupling Reactions

Palladium-catalyzed dehydrogenative coupling, also known as C-H activation/C-H functionalization, has emerged as an atom-economical and environmentally benign strategy for the construction of C-C bonds. rsc.orglibretexts.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, by directly coupling two C-H bonds. rsc.org

In the context of this compound, while direct dehydrogenative coupling involving its methyl C-H bonds is less common, the principles of this chemistry are significant. Dehydrogenative coupling reactions often involve the formation of an organopalladium intermediate through C-H activation. libretexts.org These reactions can be used to synthesize complex molecules like quinolines and isoindolinones. rsc.orgmdpi.com The mechanism typically involves the oxidation of a Pd(0) species to a Pd(II) active catalyst, which then participates in the C-H activation and subsequent coupling steps. libretexts.orgmdpi.com The development of these methods highlights a shift towards more sustainable synthetic strategies in organic chemistry. rsc.org

This compound as a Reagent in Catalytic Cycles

Beyond its role as a nucleophile precursor, derivatives of this compound and related silanes are integral to various catalytic cycles, particularly in asymmetric synthesis where the generation of chiral molecules is the primary goal.

Visible Light-Induced Catalytic Asymmetric Reactions

The use of visible light to drive chemical reactions has gained significant traction as a green and sustainable approach. rsc.orgnih.gov In the realm of asymmetric catalysis, visible light can be used to generate reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve through thermal methods. rsc.orgdigitellinc.com

Visible light-induced photoredox catalysis can be merged with asymmetric organocatalysis to achieve enantioselective reactions. rsc.org For example, the enantioselective reduction of azaarene-based ketones has been accomplished using a dual catalytic system comprising a chiral phosphoric acid and a photosensitizer under visible light irradiation. rsc.org This process involves a tandem sequence of single-electron-transfer reductions and an enantioselective protonation step. rsc.org

Transition metal complexes can also serve as photocatalysts, absorbing light and participating in the catalytic cycle. nih.govnih.gov This dual-functionality allows for the development of novel asymmetric transformations. nih.gov Cobalt-based catalysts, for instance, have been used in visible-light-driven asymmetric reductions and coupling reactions. digitellinc.com These advancements open up new avenues for the synthesis of chiral compounds under environmentally friendly conditions. rsc.org

Precursor in Specialized Synthetic Sequences

Beyond its role in standard cross-coupling reactions, this compound serves as a valuable precursor for the generation of reactive intermediates. These transient species can then be engaged in subsequent bond-forming events, enabling the construction of intricate molecular frameworks that might be inaccessible through more conventional routes.

A key application of this compound in specialized synthesis is its use as a stable precursor to generate highly reactive intermediates. scirp.org Such intermediates are short-lived, high-energy molecules that rapidly convert into more stable products, driving complex chemical transformations. scirp.org

One of the primary reactive intermediates that can be conceptually generated from this compound is the corresponding benzylic anion. While direct deprotonation of the methyl group is challenging, related benzyltrimethylsilanes have been shown to generate benzylic carbanions upon treatment with a Lewis basic salt, such as cesium fluoride. [11 from first search] This nucleophilic intermediate can then be trapped with various electrophiles, including nitriles and sulfones, to form new C-C bonds, providing a pathway to substituted diarylmethanes. [11 from first search] This strategy combines the modularity of cross-coupling with the practicality of a base-promoted protocol and is tolerant of various functional groups. [11 from first search]

Furthermore, this compound itself has been shown to react with strong electrophiles, indicating the formation of an intermediate. For instance, its reaction with mercury(II) acetate (B1210297) in acetic acid leads to mercuridesilylation, an electrophilic aromatic substitution where the trimethylsilyl (B98337) group is replaced by an acetoxymercury group. rsc.org This reaction proceeds through an electrophilic attack on the silyl-bearing carbon, forming a Wheland-type intermediate. rsc.org

The utility of related organosilanes as precursors to reactive intermediates is well-documented in the synthesis of diarylmethanes, which are core structures in many pharmaceutical agents, including SGLT2 inhibitors. nih.gov For example, palladium-catalyzed Hiyama coupling of aryltrialkoxysilanes with benzylic halides provides an efficient route to a wide array of diarylmethanes. researchgate.netorganic-chemistry.org This transformation implicitly involves the activation of the organosilane to generate a nucleophilic aryl species that displaces the benzylic halide.

The following table details examples of reactions where this compound or related compounds act as precursors to reactive intermediates for the synthesis of more complex molecules.

| Precursor | Reactive Intermediate Type | Generation Method | Subsequent Reaction | Product Class | Reference |

|---|---|---|---|---|---|

| Benzyltrimethylsilane | Benzylic Carbanion | Base-promoted (e.g., CsF/18-crown-6) | Trapping with electrophiles (e.g., heteroaryl nitriles) | 1,1-Diarylalkanes | [11 from first search] |

| This compound | Wheland Intermediate (Arenium ion) | Electrophilic attack (e.g., Hg(OAc)₂) | Mercuridesilylation | Organomercury Compounds | rsc.org |

| Aryltrialkoxysilanes | Nucleophilic Aryl Species | Pd-catalyzed activation (Hiyama coupling) | Coupling with benzylic halides | Diarylmethanes | researchgate.netorganic-chemistry.org |

| Aryltrimethylsilanes | Nucleophilic Aryl Species | Pd-catalyzed activation | Coupling with aryldiazonium salts | Unsymmetrical Biaryls | google.com |

Catalytic Systems and P Tolyltrimethylsilane Interactions

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high levels of interaction between the catalyst and p-tolyltrimethylsilane, often leading to high efficiency and selectivity.

Transition metal catalysts are pivotal in activating the otherwise inert C-H and C-Si bonds of this compound, enabling its participation in cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org

Rhodium and iridium complexes are particularly effective for such transformations. For instance, rhodium-catalyzed reactions have been employed for the hydrothiolation of alkynes where this compound can be a precursor to a key reactant. organic-chemistry.org In some cases, rhodium catalysts are used in acyl transfer reactions which can involve silane (B1218182) derivatives. molaid.com

Iridium-catalyzed C-H borylation is a state-of-the-art method for the direct formation of aryl boronic esters from arenes like p-xylene, a related compound to this compound. nih.govrsc.org This reaction showcases the ability of iridium catalysts to functionalize specific C-H bonds, a process that can be directed by the steric and electronic properties of the substrate and ligands. nih.govrsc.org The general mechanism involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the borylated product. unirioja.es

The choice of the transition metal and its oxidation state is crucial. For example, in many cross-coupling reactions, a low-valent metal species initiates the catalytic cycle through oxidative addition to a reactant. wikipedia.org The subsequent steps of transmetalation and reductive elimination regenerate the catalyst and yield the final product. wikipedia.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to this compound Analogs

| Catalyst System | Reaction Type | Substrate Analog | Product Type | Ref. |

| [Ir(OMe)(COD)]₂ / Ligand | C-H Borylation | Aromatic Amides | Ortho-borylated derivatives | unirioja.es |

| Ir-dipyridyl hydrazone | C-H Borylation | Fluorinated Arenes | Meta-borylated products | nih.gov |

| RhCl(PPh₃)₃ | [2+2+2] Cycloaddition | Diynes and Nitriles | Pyridines | mdpi.com |

This table is based on reactions of compounds structurally or electronically similar to this compound and its potential reaction products.

The ligands coordinated to the transition metal center play a paramount role in determining the catalyst's activity, selectivity, and stability. rsc.org The electronic and steric properties of the ligand can be fine-tuned to control the outcome of the reaction.

In iridium-catalyzed borylation, for example, the use of different bipyridine-based ligands can dramatically alter the regioselectivity of the C-H activation step. unirioja.es The introduction of trifluoromethyl groups on the bipyridine ligand has been shown to direct the borylation to the ortho position of aromatic amides through outer-sphere interactions. unirioja.es Similarly, specifically designed hydrazone ligands can enhance the reactivity and selectivity for the borylation of fluorinated arenes, favoring the meta position. nih.gov

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Typically, a solid catalyst is used for reactions in a liquid or gas phase. This setup offers advantages in terms of catalyst separation and recycling.

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support, are widely used in various chemical transformations. rsc.org While specific examples involving this compound are not extensively documented in the provided results, the principles of supported metal catalysis are applicable to organosilane chemistry.

For instance, palladium-based catalysts supported on materials like silica (B1680970) (SiO₂) or carbon are effective for cross-coupling reactions. rsc.org These catalysts can promote reactions such as the Suzuki coupling, where an organoboron compound (which could be derived from this compound via borylation) reacts with an organic halide. rsc.org The support material plays a crucial role in stabilizing the metal nanoparticles, preventing their aggregation, and influencing their catalytic activity. frontiersin.org

The interaction between the metal and the support, known as the strong metal-support interaction (SMSI), can significantly alter the electronic properties of the metal and, consequently, its catalytic behavior. frontiersin.org For example, metal phosphides have been reported as a class of materials that can act as highly active and selective heterogeneous catalysts for CO₂ hydrogenation, demonstrating the potential of non-traditional supports. nih.gov

Table 2: Characteristics of Supported Metal Catalysts

| Catalyst Type | Support Material | Key Features | Potential Application for Organosilanes | Ref. |

| Pd-based bimetallic | Fumed Silica | High activity and selectivity, recyclable | Cross-coupling reactions | rsc.org |

| Metal Phosphides | Phosphorus Lattice | High light absorption, stable | Photothermal catalysis | nih.gov |

| Dual-atom Pt | Mesoporous Graphitic Carbon Nitride | Uniform active sites, high atom utilization | Selective hydrogenation | nih.gov |

The solid support in heterogeneous catalysis is not merely an inert carrier for the active metal species. The surface of the support provides sites for the adsorption of reactants and can actively participate in the catalytic cycle. unito.it The physical properties of the support, such as surface area and pore size distribution, determine the accessibility of the active sites to the reactants. unito.it

Surface phenomena, including adsorption and desorption of molecules, are critical steps in heterogeneous catalysis. unito.ittaylorfrancis.com The chemical nature of the support surface can influence the adsorption strength of reactants and products, which in turn affects the reaction kinetics. For example, a support with acidic or basic sites can participate in the reaction mechanism by activating the reactants.

In the context of organosilane transformations, the interaction of the silane group with the support surface could be a key factor. The silanol (B1196071) groups (Si-OH) on a silica surface, for instance, could interact with the trimethylsilyl (B98337) group of this compound. Understanding these surface interactions is crucial for designing efficient and selective heterogeneous catalysts for reactions involving organosilanes. routledge.com

Computational and Theoretical Studies of Aryltrimethylsilanes

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For p-tolyltrimethylsilane, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure and predict its reactivity.

Electronic Structure: Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Key electronic properties that would be investigated include:

Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be a π-orbital associated with the tolyl group, while the LUMO would likely be a π*-orbital. The electron-donating nature of the methyl group on the aromatic ring would be expected to raise the energy of the HOMO compared to phenyltrimethylsilane.

Electron Density Distribution: Mapping the electron density would reveal the distribution of charge within the molecule. The silicon atom, being less electronegative than the carbon of the aromatic ring, would carry a partial positive charge, while the aromatic ring would be electron-rich.

Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into where electrophilic and nucleophilic attacks are likely to occur.

Reactivity: Based on the calculated electronic structure, predictions about the reactivity of this compound can be made. The electron-rich nature of the aromatic ring, enhanced by the methyl and trimethylsilyl (B98337) groups, suggests it would be susceptible to electrophilic aromatic substitution. Computational studies on similar phenylsilanes indicate that the interaction between the phenyl ligands and the silicon valence orbitals is relatively weak, suggesting that the reactivity of the aromatic ring is largely governed by the substituents. researchgate.net

A hypothetical data table summarizing expected outcomes from quantum chemical calculations is presented below.

| Property | Expected Value/Characteristic for this compound | Method of Calculation |

| HOMO Energy | Relatively high (compared to benzene) | DFT (e.g., B3LYP) |

| LUMO Energy | Relatively low | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Moderate | DFT (e.g., B3LYP) |

| Dipole Moment | Non-zero, directed towards the aromatic ring | DFT (e.g., B3LYP) |

| Mulliken Charge on Si | Positive | Ab initio (e.g., HF) |

| Natural Charge on C-ipso | Negative | NBO Analysis |

Mechanistic Probing via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating reaction mechanisms at the atomic level. d-nb.info For reactions involving this compound, these methods can be used to map out the potential energy surface (PES), identify transition states, and calculate activation energies.

For instance, in an electrophilic substitution reaction, computational chemists would model the approach of an electrophile to the aromatic ring. They would calculate the energies of the starting materials, the intermediate sigma complex (Wheland intermediate), and the final products. The structure of the transition state leading to the sigma complex would be located, and its energy would determine the activation barrier for the reaction. The relative energies of the ortho, meta, and para substitution pathways would also be calculated to predict the regioselectivity of the reaction. Given the directing effects of the methyl and trimethylsilyl groups, substitution at the positions ortho to the methyl group and ortho to the trimethylsilyl group would be investigated.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While quantum chemical calculations provide a static picture of a reaction, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of chemical processes. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a reaction involving this compound in a solvent, MD simulations could be used to:

Study Solvation Effects: Understand how solvent molecules arrange around the reactant and influence the reaction pathway.

Explore Conformational Dynamics: Investigate the different conformations of the molecule and how they might affect reactivity.

Simulate Reaction Events: In some cases, reactive force fields can be used to directly simulate chemical reactions and observe the formation and breaking of bonds over time. This can help in elucidating complex reaction pathways that may not be obvious from static calculations alone. For example, MD simulations have been used to study the structure and dynamics of liquid toluene (B28343), the parent hydrocarbon of the tolyl group. researchgate.net

Predictive Modeling for Aryltrimethylsilane Derivatization

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to build statistical models that correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. nih.govcreative-biolabs.com

For the derivatization of aryltrimethylsilanes, including this compound, QSAR/QSPR models could be developed to predict various properties of new, unsynthesized derivatives. This process typically involves:

Data Collection: Gathering a dataset of aryltrimethylsilane derivatives with known experimental data for a specific property (e.g., reaction rate, binding affinity to a biological target).

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

Once a validated model is established, it can be used to predict the properties of novel this compound derivatives in silico, thereby guiding synthetic efforts towards compounds with desired characteristics.

A hypothetical QSAR model for predicting a property of aryltrimethylsilane derivatives might take the following form:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors could be electronic (e.g., HOMO energy), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Advanced Spectroscopic Methodologies for the Elucidation of Aryltrimethylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of p-tolyltrimethylsilane, providing unambiguous information about the connectivity and environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the tolyl group and the methyl protons of the trimethylsilyl (B98337) group. The aromatic protons typically appear as a set of two doublets in the downfield region of the spectrum, a result of their distinct chemical environments in the para-substituted ring. The protons of the trimethylsilyl group, being chemically equivalent, give rise to a sharp singlet in the upfield region, characteristically shielded by the silicon atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Distinct signals are observed for the carbons of the trimethylsilyl group, the methyl group on the aromatic ring, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, allowing for confirmation of the para-substitution. Quaternary carbons, those without attached protons, are typically observed as weaker signals. oregonstate.edu

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si(CH₃)₃ | ~0.25 | Singlet |

| Ar-CH₃ | ~2.35 | Singlet | |

| Ar-H | ~7.1-7.4 | Multiplet (AA'BB' system) | |

| ¹³C | Si(CH₃)₃ | ~-1.0 | |

| Ar-CH₃ | ~21.0 | ||

| Ar-C (quaternary, C-Si) | ~138.0 | ||

| Ar-C (quaternary, C-CH₃) | ~139.0 | ||

| Ar-CH | ~128.0-133.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) is a common method for generating ions.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, the most abundant peak (base peak) in the spectrum is often due to the loss of a methyl group from the trimethylsilyl moiety, resulting in a stable [M-15]⁺ ion. This fragmentation is a characteristic feature of trimethylsilyl compounds. Further fragmentation can occur, leading to other diagnostic ions.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for trimethylsilyl compounds, leading to the formation of a resonance-stabilized silicon-containing cation.

Formation of the tropylium ion: Fragmentation of the tolyl group can lead to the formation of the tropylium cation at m/z 91.

Other fragment ions: Peaks corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 and other smaller fragments are also typically observed.

| m/z | Proposed Fragment Ion |

|---|---|

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 73 | [Si(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups. Strong absorptions are expected for the Si-C bonds and the C-H bonds of the methyl and aromatic groups. The substitution pattern on the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The Si-C symmetric stretch and the aromatic ring breathing modes are typically strong in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | IR, Raman |

| CH₃ Bending | 1375-1450 | IR |

| Si-CH₃ Symmetric Deformation (umbrella) | ~1250 | IR (strong) |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

| Si-C Stretch | 700-850 | IR, Raman |

| Aromatic C-H Out-of-Plane Bending (para-substitution) | 800-840 | IR (strong) |

Advanced Techniques in Real-Time Reaction Monitoring

The synthesis of aryltrimethylsilanes, often involving organometallic reagents, can be monitored in real-time using advanced spectroscopic techniques. This allows for the optimization of reaction conditions, the identification of transient intermediates, and a deeper understanding of reaction mechanisms.

In-situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for monitoring reactions in solution without the need for sample extraction. taylorfrancis.comresearchgate.netnih.gov By inserting an ATR probe directly into the reaction vessel, the disappearance of reactants (e.g., a C-Br stretch in an aryl bromide) and the appearance of products (e.g., the characteristic Si-C vibrations of the aryltrimethylsilane) can be tracked in real-time. mdpi.com This has been successfully applied to monitor Grignard reactions and silylation processes. researchgate.netcedia.edu.ec

Real-time NMR Spectroscopy: Flow NMR and in-situ NMR techniques allow for the continuous monitoring of reactions directly within an NMR spectrometer. This provides detailed structural information on all species present in the reaction mixture as a function of time. For the synthesis of this compound, one could monitor the consumption of the starting aryl halide and the formation of the silylated product by observing the changes in their respective ¹H or ¹⁹F (if a fluorine-containing reagent is used) NMR signals. This approach is particularly valuable for elucidating complex reaction networks and determining kinetic profiles.

These advanced real-time monitoring techniques provide a dynamic picture of the chemical transformations occurring during the synthesis of aryltrimethylsilane systems, offering significant advantages over traditional offline analytical methods.

Future Directions and Emerging Research Avenues for P Tolyltrimethylsilane

Development of Novel Catalytic Protocols

The functionalization of p-tolyltrimethylsilane is an area ripe for the development of new catalytic methods. While traditional cross-coupling reactions have been utilized, emerging research is focusing on more direct and efficient strategies.

A significant frontier is the transition-metal-catalyzed C-H functionalization . nih.govresearchgate.netchemrxiv.orgyoutube.comorganic-chemistry.org This approach offers a more atom-economical and step-efficient way to create new carbon-carbon and carbon-heteroatom bonds directly from the C-H bonds of the tolyl group. Research in this area would involve screening various transition metal catalysts, such as palladium, rhodium, and iridium, to achieve site-selective functionalization of the aromatic ring or the methyl group. The development of ligands that can control the regioselectivity of these reactions will be crucial. For instance, directing groups could be transiently installed to guide the catalyst to a specific C-H bond, and then subsequently removed.

Another promising avenue is the exploration of photoredox catalysis . This strategy utilizes light to drive chemical reactions, often under mild conditions. The application of photoredox catalysis to reactions involving this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of radical intermediates from this compound under photoredox conditions could lead to new C-C and C-heteroatom bond-forming reactions.

Furthermore, the development of biocatalytic transformations for organosilanes is a nascent but rapidly growing field. nih.govresearchgate.net While challenging, the use of enzymes to catalyze reactions on silicon-containing molecules could offer unparalleled selectivity and sustainability. Future research may focus on engineering enzymes that can recognize and transform this compound, for example, to achieve enantioselective hydroxylation of the methyl group or selective oxidation of the silicon-carbon bond.

A comparative overview of potential catalytic protocols is presented in the table below.

| Catalytic Protocol | Potential Advantages | Research Focus |

| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, reduced pre-functionalization steps | Catalyst and ligand design for regioselectivity |

| Photoredox Catalysis | Mild reaction conditions, access to novel reaction pathways | Exploration of new bond-forming reactions via radical intermediates |

| Biocatalysis | High selectivity, environmentally benign | Enzyme engineering for recognition and transformation of this compound |

Integration in Flow Chemistry and Automation for Scalable Synthesis

The principles of flow chemistry and automation are set to revolutionize the synthesis of fine chemicals, including derivatives of this compound. These technologies offer significant advantages in terms of scalability, safety, and efficiency.

Continuous flow synthesis of this compound and its derivatives can lead to higher yields and purity compared to batch processes. umontreal.canih.govmdpi.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can minimize the formation of byproducts. Future research will likely focus on developing robust and scalable flow processes for key transformations of this compound, such as its use in Suzuki-Miyaura cross-coupling reactions. The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of these processes by allowing for catalyst recycling.

The integration of automated high-throughput experimentation platforms will accelerate the discovery of new reactions and the optimization of existing ones. nih.govdrugtargetreview.comresearchgate.net These systems can perform a large number of experiments in parallel, rapidly screening different catalysts, ligands, solvents, and reaction conditions. This will be particularly valuable for the development of the novel catalytic protocols discussed in the previous section. By combining automated synthesis with high-throughput analysis, researchers can quickly identify optimal conditions for the desired transformations of this compound.

The table below summarizes the key benefits of integrating flow chemistry and automation.

| Technology | Key Benefits | Application to this compound |

| Continuous Flow Chemistry | Improved process control, enhanced safety, scalability | Scalable synthesis of derivatives, efficient cross-coupling reactions |

| Automated High-Throughput Experimentation | Accelerated reaction discovery and optimization | Rapid screening of catalysts and conditions for novel transformations |

Green Chemistry Principles in Organosilane Transformations

The application of green chemistry principles to the synthesis and use of this compound is crucial for ensuring the long-term sustainability of its applications. nsf.gov This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its final application and potential degradation.

A key focus will be the development of greener synthetic routes to this compound itself. This could involve the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste generation. The use of green chemistry metrics , such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and E-Factor, will be essential for evaluating and comparing the environmental performance of different synthetic routes. nih.govmdpi.comscientificupdate.comgreenchemistry-toolkit.orgwhiterose.ac.uk

In the transformations of this compound, a shift towards more sustainable practices is expected. This includes the use of biocatalysis , as mentioned earlier, which operates under mild, aqueous conditions. nih.gov Additionally, the development of reactions that proceed in greener solvents, such as water or bio-based solvents, will be a priority. The design of processes that allow for the efficient recovery and reuse of catalysts and solvents will also be a key area of research.

The table below outlines some key green chemistry principles and their potential application to this compound.

| Green Chemistry Principle | Application to this compound | Potential Impact |

| Use of Renewable Feedstocks | Synthesis from bio-derived toluene (B28343) or silicon sources | Reduced reliance on fossil fuels |

| Catalysis | Development of highly efficient and recyclable catalysts | Minimized waste and energy consumption |

| Safer Solvents and Auxiliaries | Use of water or bio-based solvents in reactions | Reduced environmental and health impacts |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure | Lower energy consumption and carbon footprint |

Exploration of New Applications in Materials Science and Medicinal Chemistry

The unique properties of the trimethylsilyl (B98337) group make this compound an attractive building block for the development of novel materials and therapeutic agents.

In materials science , this compound and its derivatives have potential applications in the field of organic electronics . sigmaaldrich.comsigmaaldrich.comphi.com The introduction of the silicon-containing moiety can influence the electronic properties, morphology, and stability of organic semiconductors. Future research could explore the synthesis of this compound-containing polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trimethylsilyl group can enhance solubility and promote favorable molecular packing, which are crucial for device performance. nih.govmdpi.comresearchgate.netresearchgate.net

In medicinal chemistry , the incorporation of a trimethylsilyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct applications of this compound are not yet established, its derivatives could serve as valuable scaffolds in drug discovery. nih.govnih.govsemanticscholar.org The lipophilicity and metabolic stability of a compound can be fine-tuned by the introduction of a silyl (B83357) group. Future research could involve the synthesis of libraries of this compound derivatives for screening against various biological targets. In silico screening and computational methods can be employed to predict the binding of these derivatives to protein targets and to guide the design of new drug candidates. rsc.orgnih.govchemrxiv.orgnih.govscispace.com

The table below highlights potential new applications for this compound.

| Field | Potential Application | Rationale |

| Materials Science | Organic semiconductors for OLEDs, OPVs, and OFETs | Modulation of electronic properties, solubility, and molecular packing |

| Medicinal Chemistry | Scaffolds for drug discovery | Modification of lipophilicity and metabolic stability of bioactive molecules |

Q & A

Q. What are the standard synthetic routes for preparing P-Tolyltrimethylsilane, and how can purity be ensured?

this compound is typically synthesized via Grignard reactions or direct silylation of p-tolylmagnesium bromide with chlorotrimethylsilane. Methodological steps include:

- Reagent quality : Use anhydrous solvents and high-purity starting materials to minimize side reactions .

- Characterization : Confirm purity via NMR (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS). Integrate peaks to assess impurity levels (<1% for high-purity batches) .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound .

Q. How should this compound be stored to maintain stability in experimental settings?

Stability is influenced by moisture and temperature. Best practices include:

- Storage conditions : Use airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis .

- Monitoring : Conduct periodic FT-IR analysis to detect Si-O bond formation, a sign of degradation .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or transfer .

- Waste disposal : Neutralize residual silane with ethanol before disposal to prevent exothermic reactions .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- Protecting group : Shields hydroxyl groups in carbohydrate chemistry .

- Coupling reagent : Facilitates silicon-assisted cross-coupling reactions in aryl silane synthesis .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of this compound in cross-coupling reactions?

Discrepancies often arise from variations in:

- Catalytic systems : Compare palladium (e.g., Pd(PPh₃)₄) vs. nickel catalysts, which alter reaction kinetics .

- Substrate purity : Trace moisture or oxygen can deactivate catalysts; use Karl Fischer titration to verify anhydrous conditions .

- Solvent effects : Polar aprotic solvents (DMF, THF) may accelerate side reactions vs. non-polar solvents (toluene) .

Q. What advanced spectroscopic techniques validate the electronic effects of the p-tolyl group in this compound?

- NMR analysis : Compare ¹H chemical shifts of the methyl group (δ 0.1–0.3 ppm) with analogous silanes to assess electron-donating effects .

- X-ray crystallography : Resolve bond angles and lengths to correlate steric bulk with reactivity .

- DFT calculations : Model HOMO-LUMO gaps to predict regioselectivity in electrophilic substitutions .

Q. How do degradation pathways of this compound impact its utility in long-term catalytic studies?

- Hydrolysis kinetics : Monitor Si-C bond cleavage via GC-MS under controlled humidity (e.g., 30–80% RH) .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C in inert atmospheres) .

- By-product analysis : Identify silanols or disiloxanes via FT-IR (broad O-H stretches at 3200–3600 cm⁻¹) .

Q. What methodological frameworks improve reproducibility in studies using this compound?

- Detailed protocols : Document solvent drying methods (e.g., molecular sieves vs. distillation) and catalyst activation steps .

- Data transparency : Share raw NMR/GC-MS files in supplementary materials to enable peer validation .

- Error analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD <5% for key peaks) .

Methodological Resources

- Literature review : Use Google Scholar to locate peer-reviewed studies (filter by "since 2020") and cross-reference citations in APA/MLA formats .

- Data repositories : Refer to NIST Chemistry WebBook for thermodynamic and spectroscopic benchmarks .

- Collaborative tools : Platforms like Zenodo allow sharing of synthetic protocols and raw data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。